

Orteronel structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Orteronel

CAS No.: 426219-23-0

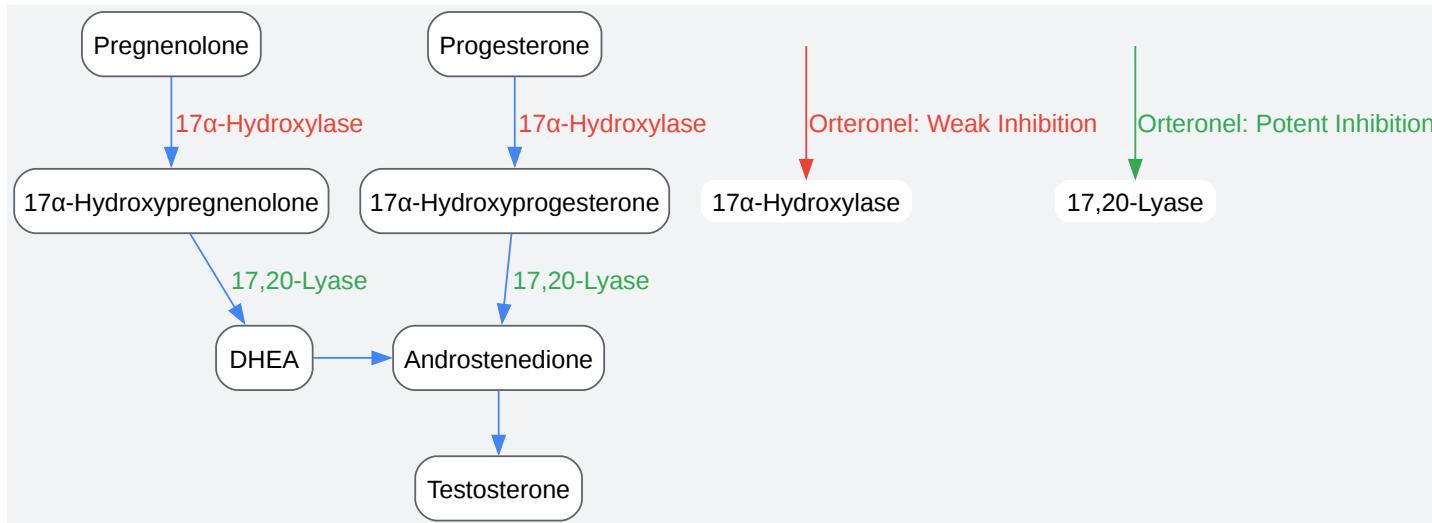
Cat. No.: S8183949

Get Quote

Chemical Structure and Core Activity

The table below outlines the core structural features of **Orteronel** and its basic pharmacological profile:

Property	Description
Core Scaffold	Naphthylmethylimidazole [1]
IUPAC Name	(+)-4-(3S)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-yl)benzonitrile (from related research on derivative (+)-3c) [1]
Molecular Target	Cytochrome P450 17A1 (CYP17A1) [1] [2]
Primary Activity	Potent and highly selective inhibition of 17,20-lyase over 17 α -hydroxylase [1]
Key Potency (in vivo)	Marked reduction in serum testosterone and dehydroepiandrosterone (DHEA) at 1 mg/kg in a male monkey model [1]


Structure-Activity Relationship (SAR) Insights

The discovery of **Orteronel** was the result of systematic SAR exploration. The key structural modifications and their impacts on activity and selectivity are summarized below:

Structural Modification / Feature	Impact on Activity & Selectivity
Naphthalene Scaffold	Initial hit compounds with a naphthylmethylimidazole structure were identified as 17,20-lyase inhibitors [1].
Introduction of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole	This central heterocyclic ring system (as in derivative (+)-3c , which is Orteronel) was crucial for achieving high potency and superior selectivity for 17,20-lyase. Docking studies confirmed its optimal fit within the enzyme's binding site [1].
Benzonitrile Group	The presence of a benzonitrile moiety on the distal aromatic ring was a key feature contributing to the compound's high selectivity for the lyase activity of CYP17A1 [1].
Hydrophobic Interactions	The design aimed to exploit hydrophobic space in the enzyme's binding pocket. Introducing specific bulky and hydrophobic substituents, such as the naphthalene and the fused ring system, enhanced binding affinity [1] [2].

Mechanism of Action and Selectivity

Orteronel functions by inhibiting the CYP17A1 enzyme, a key node in androgen biosynthesis. The diagram below illustrates the steroidogenesis pathway and **Orteronel**'s specific site of action.

Click to download full resolution via product page

Orteronel's key advantage was its high selectivity for the 17,20-lyase function, which prevents the formation of DHEA and androstenedione (androgen precursors) while largely sparing the 17 α -hydroxylase activity needed for cortisol synthesis [1] [2]. This selectivity was intended to minimize the risk of mineralocorticoid excess syndrome, a side effect associated with non-selective CYP17A1 inhibitors like abiraterone [2].

Key Experimental Protocols and Data

For researchers looking to validate CYP17A1 inhibition, the following methodologies are critical.

Enzyme Inhibition Assays

These assays measure a compound's direct effect on CYP17A1 enzymatic activities.

- **17,20-Lyase Activity Assay:**

- **Principle:** A water-release assay using 17 α -hydroxypregnenolone labeled with tritium ($[^3\text{H}]$) at the C21 position. The lyase reaction releases an equimolar amount of $[^3\text{H}]\text{H}_2\text{O}$, which is separated and quantified by scintillation counting [3].
- **Substrate:** ^3H -17OH-Pregnenolone.
- **Measurement:** Scintillation counting of tritiated water [3].
- **17 α -Hydroxylase Activity Assay:**
 - **Principle:** Uses thin-layer chromatography (TLC) to separate and quantify reaction products.
 - **Substrate:** Radiolabeled $[^{14}\text{C}]$ -Progesterone (PROG).
 - **Measurement:** Conversion of PROG to 17OH-Progesterone is visualized using a phosphoimager and quantified [3].

In Vitro Antiproliferative Activity

- **Cell Line:** PC-3 prostate cancer cells (hormone-insensitive) [3] [2].
- **Procedure:** Cells are seeded in plates, allowed to settle, and then treated with test compounds. Cell viability is assessed after a set period to determine the compound's IC_{50} value for growth inhibition. This can help identify non-hormonal, off-target cytotoxic effects [3] [2].

Drug-Disposition and DDI Potential

As a drug candidate, **Orteronel**'s pharmacokinetic properties were rigorously characterized.

- **Primary Clearance:** Renal excretion [4].
- **CYP Inhibition Profile:** **Orteronel** was found to weakly inhibit CYP1A2, 2C8, 2C9, and 2C19, but did not inhibit CYP2B6, 2D6, or 3A4/5. It also did not exhibit time-dependent inhibition of these enzymes [4].
- **Renal Impair Impact:** Physiologically based pharmacokinetic (PBPK) modeling and clinical data showed that the area under the curve (AUC) of **Orteronel** increased by 38% and 87% in patients with moderate and severe renal impairment, respectively [4].

Clinical Development Outcome

Despite its promising preclinical profile, **Orteronel**'s clinical development was halted. A Phase III trial (SWOG-1216) in metastatic hormone-sensitive prostate cancer showed that, while it improved progression-free survival, it did not meet its primary endpoint of improved overall survival compared to the control arm.

Furthermore, the **Orteronel** arm was associated with significantly more grade 3/4 adverse events [5]. Consequently, further development was not pursued.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Discovery of orteronel (TAK-700), a ... [pubmed.ncbi.nlm.nih.gov]
2. Prospective computational design and in vitro bio ... [sciencedirect.com]
3. Synthesis and Structure–Activity Relationships of Novel ... [pmc.ncbi.nlm.nih.gov]
4. Assessment of cytochrome P450-mediated drug ... [pubmed.ncbi.nlm.nih.gov]
5. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Orteronel structure-activity relationship]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b8183949#orteronel-structure-activity-relationship\]](https://www.smolecule.com/products/b8183949#orteronel-structure-activity-relationship)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com